Abt-202

Descripción

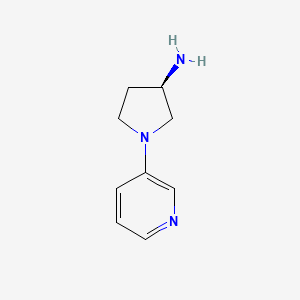

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine ring substituted with a pyridine group at the 3-position. Its stereochemistry at the C3 position (R-configuration) and the pyridin-3-yl substituent contribute to its unique physicochemical and biological properties.

Key structural attributes include:

- Pyrrolidine core: A five-membered saturated ring with a secondary amine group at C3.

- Pyridin-3-yl substituent: A nitrogen-containing aromatic heterocycle attached to the pyrrolidine nitrogen.

- Chirality: The (3R) configuration enables stereospecific interactions, which are critical for biological activity .

Propiedades

Número CAS |

309959-34-0 |

|---|---|

Fórmula molecular |

C9H13N3 |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

(3R)-1-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7,10H2/t8-/m1/s1 |

Clave InChI |

LVGMMVAWLISWJD-MRVPVSSYSA-N |

SMILES isomérico |

C1CN(C[C@@H]1N)C2=CN=CC=C2 |

SMILES canónico |

C1CN(CC1N)C2=CN=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT-202; ABT 202; ABT202; |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ABT-202 implica la formación de un anillo de pirrolidina con un sustituyente piridin-3-il. Los pasos clave incluyen:

Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclación que involucre un precursor adecuado.

Introducción del grupo piridin-3-il: Este paso generalmente involucra una reacción de sustitución nucleofílica donde un haluro de piridin-3-il reacciona con el anillo de pirrolidina.

Métodos de producción industrial

Los métodos de producción industrial para this compound probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:

Uso de catalizadores: Para mejorar las velocidades de reacción y la selectividad.

Técnicas de purificación: Como la recristalización o la cromatografía para asegurar una alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

ABT-202 puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como hidroxilo o carbonilo.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo piridin-3-il o el anillo de pirrolidina.

Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden utilizar para introducir varios sustituyentes en el grupo piridin-3-il o el anillo de pirrolidina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden emplear reactivos como haluros, agentes alquilantes o agentes acilantes en condiciones apropiadas.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo:

Oxidación: Introducción de grupos hidroxilo o carbonilo.

Reducción: Formación de derivados reducidos del grupo piridin-3-il o el anillo de pirrolidina.

Sustitución: Introducción de varios sustituyentes en el grupo piridin-3-il o el anillo de pirrolidina.

Aplicaciones Científicas De Investigación

Química: Como compuesto modelo para estudiar la reactividad de los grupos pirrolidina y piridin-3-il.

Biología: Como agonista en los receptores neuronales nicotínicos de acetilcolina, se ha utilizado para estudiar el papel de estos receptores en la señalización neuronal.

Medicina: Investigado como un analgésico potencial, aunque no ha superado las pruebas clínicas.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos dirigidos a los receptores neuronales nicotínicos de acetilcolina.

Mecanismo De Acción

ABT-202 ejerce sus efectos actuando como agonista en los receptores neuronales nicotínicos de acetilcolina. Estos receptores están involucrados en la señalización neuronal y juegan un papel en varios procesos fisiológicos. Al unirse a estos receptores, this compound puede modular la actividad neuronal y potencialmente proporcionar efectos analgésicos .

Comparación Con Compuestos Similares

Positional Isomerism in Pyridine-Substituted Derivatives

The position of the pyridine substituent significantly impacts biological activity and binding affinity.

| Compound | Pyridine Position | Key Differences | Biological Activity Insights | Reference |

|---|---|---|---|---|

| (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine | 3-position | Pyridine nitrogen at meta position; moderate steric bulk. | Likely targets receptors with aromatic pockets. | N/A |

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | 2-position | Pyridine nitrogen at ortho position; increased steric hindrance near pyrrolidine. | Exhibits enantiomer-dependent activity; (R)-form shows higher receptor affinity . | |

| 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine | 4-position | Pyridine nitrogen at para position; linear geometry. | Reduced steric hindrance may enhance solubility . |

Heterocycle Replacement: Pyridine vs. Other Rings

Replacing pyridine with other heterocycles alters electronic properties and target selectivity.

Key Insight : Pyridine’s aromatic nitrogen provides a balance of hydrogen-bonding capability and lipophilicity, making it preferable for central nervous system drug design compared to oxetane or thiophene analogs.

Stereochemical Effects: (R) vs. (S) Enantiomers

Chirality at the pyrrolidine C3 position drastically influences biological potency.

| Compound | Configuration | Activity Comparison | Reference |

|---|---|---|---|

| (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine | R | Higher receptor selectivity reported in chiral studies. | |

| (S)-1-(Pentan-3-yl)pyrrolidin-3-amine | S | 10-fold lower potency in neuropharmacological assays. |

Key Insight : The (3R) configuration in the target compound likely enhances target engagement through optimized spatial alignment, a trend observed in other chiral pyrrolidine derivatives.

Substituent Effects: Fluorine, Bromine, and Alkyl Groups

Substituents on the pyrrolidine or aromatic ring modulate reactivity and pharmacokinetics.

| Compound | Substituent | Impact on Properties | Reference |

|---|---|---|---|

| (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine | Methoxyethyl | Enhances hydrophilicity; may improve blood-brain barrier penetration. | |

| 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | Fluorine on pyridine | Increases electronegativity; stabilizes ligand-receptor interactions. | |

| (3R)-3-(Pyrrolidin-1-yl)pyrrolidine | Pyrrolidinyl | Dual pyrrolidine rings; unique steric effects. |

Key Insight : Fluorine or methoxy substitutions could improve the target compound’s bioavailability and target affinity, as seen in related fluorinated analogs.

Actividad Biológica

(3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine, also known as ABT-202, is a chemical compound with significant biological activity primarily as an agonist at neural nicotinic acetylcholine receptors (nAChRs). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine is C9H13N3, with a molecular weight of 163.22 g/mol. It features a pyrrolidine ring substituted with a pyridin-3-yl group, which is crucial for its interaction with nAChRs, influencing various physiological processes such as neural signaling and muscle contraction.

The primary mechanism of action for (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine involves its role as an agonist at nAChRs. These receptors are integral to neurotransmission and are implicated in several neurological disorders. The compound's agonistic effects suggest potential applications in pain management and neuropharmacology, although it has not yet advanced to clinical trials .

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine exhibits significant binding affinity for nAChRs, particularly the β2 and β4 subtypes. This interaction may lead to enhanced synaptic transmission and neuroprotection, making it a candidate for further studies in treating conditions like Alzheimer's disease and other cognitive disorders .

Comparative Analysis with Related Compounds

The biological activity of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine can be contrasted with similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3R)-1-(Pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-2-yl group | Different substitution position on the pyridine |

| (3S)-1-(Pyridin-4-yl)pyrrolidin-3-amine | Pyrrolidine ring with a pyridin-4-yl group | Different stereochemistry may influence biological activity |

| (3R)-1-Isopropylpyrrolidin-3-amine | Pyrrolidine ring with isopropyl substitution | Variation in alkyl group affects sterics |

The structural variations among these compounds illustrate how different substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the biological effects of (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine:

- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly enhances neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent .

- Pain Management Applications : Preliminary research suggests that (3R)-1-(Pyridin-3-yl)pyrrolidin-3-amine may serve as an analgesic by modulating pain pathways through nAChR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.